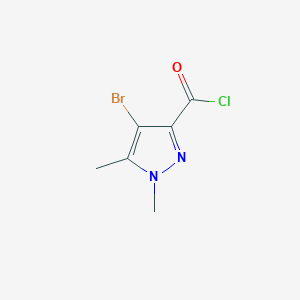![molecular formula C27H21Cl2N2OP B3039378 {[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(triphenyl)phosphonium chloride CAS No. 1029631-97-7](/img/structure/B3039378.png)
{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(triphenyl)phosphonium chloride
Vue d'ensemble
Description
{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(triphenyl)phosphonium chloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chlorophenyl group, an oxadiazole ring, and a triphenylphosphonium moiety, making it a versatile candidate for numerous applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(triphenyl)phosphonium chloride typically involves a multi-step process. The initial step often includes the formation of the 1,2,4-oxadiazole ring through cyclization reactions involving hydrazides and nitriles. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions. Finally, the triphenylphosphonium chloride moiety is attached through a nucleophilic substitution reaction, often using triphenylphosphine and an appropriate alkylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection, temperature control, and purification methods are critical factors in the industrial synthesis to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(triphenyl)phosphonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the chlorophenyl and oxadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(triphenyl)phosphonium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of {[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(triphenyl)phosphonium chloride involves its interaction with specific molecular targets. The compound can interact with cellular membranes, proteins, and enzymes, leading to various biological effects. The triphenylphosphonium moiety facilitates its accumulation in mitochondria, where it can exert its effects on mitochondrial function and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}(triphenyl)phosphonium chloride
- {[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}(triphenyl)phosphonium chloride
- {[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}(triphenyl)phosphonium chloride
Uniqueness
{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(triphenyl)phosphonium chloride is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties
Propriétés
IUPAC Name |
[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl-triphenylphosphanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClN2OP.ClH/c28-22-18-16-21(17-19-22)27-29-26(31-30-27)20-32(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHFCQFDOCOOQL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=NC(=NO2)C3=CC=C(C=C3)Cl)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21Cl2N2OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B3039297.png)





![3-(4-Hydroxyphenyl)-2-[4-(trifluoromethoxy)benzoylamino]propanoic acid](/img/structure/B3039305.png)


![3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanenitrile](/img/structure/B3039312.png)



